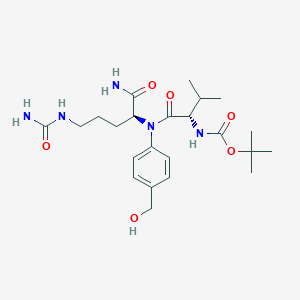
Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Cit-PAB, also known as tert-butoxycarbonyl-valine-citrulline-para-aminobenzyl, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells. The Boc-Val-Cit-PAB linker is particularly valued for its stability in plasma and its ability to release the drug payload upon cleavage by specific intracellular proteases such as cathepsin B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB involves several steps, starting with the protection of the amino groups of valine and citrulline using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques. The para-aminobenzyl (PAB) group is introduced through a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of Boc-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Val-Cit-PAB primarily undergoes cleavage reactions, particularly enzymatic cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug payload from the antibody-drug conjugate, allowing it to exert its therapeutic effects on the target cancer cells.
Common Reagents and Conditions
The enzymatic cleavage of Boc-Val-Cit-PAB typically occurs under physiological conditions, with the presence of specific proteases being the key factor. The reaction is highly specific, ensuring that the drug payload is released only within the target cells.
Major Products Formed
The major product formed from the cleavage of Boc-Val-Cit-PAB is the active cytotoxic drug, which can then interact with its molecular targets within the cancer cells. The cleavage also releases the peptide fragments and the para-aminobenzyl group.
Wissenschaftliche Forschungsanwendungen
Boc-Val-Cit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in oncology research. The compound is also used in studies investigating the mechanisms of drug release and the optimization of linker stability and efficacy.
In addition to its applications in cancer therapy, Boc-Val-Cit-PAB is used in the development of other targeted therapies, including those for autoimmune diseases and infectious diseases. The compound’s versatility and effectiveness in delivering a wide range of drug payloads make it a key component in various therapeutic research areas.
Wirkmechanismus
The mechanism of action of Boc-Val-Cit-PAB involves its cleavage by specific intracellular proteases, such as cathepsin B, within the target cells. Upon cleavage, the cytotoxic drug payload is released and can exert its therapeutic effects. The released drug typically inhibits key cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valine-citrulline-para-aminobenzyl (Val-Cit-PAB): Similar to Boc-Val-Cit-PAB but without the Boc protection group.
Phenylalanine-lysine-para-aminobenzyl (Phe-Lys-PAB): Another cleavable linker used in ADCs, recognized by different proteases.
Maleimidocaproyl-valine-citrulline-para-aminobenzyl (MC-Val-Cit-PAB): A variant of Boc-Val-Cit-PAB with a maleimidohexanoyl spacer, providing additional stability and specificity.
Uniqueness
Boc-Val-Cit-PAB is unique due to its high stability in plasma and its specific cleavage by intracellular proteases. This specificity ensures that the cytotoxic drug payload is released only within the target cells, minimizing off-target effects and enhancing the therapeutic index of the ADCs .
Eigenschaften
Molekularformel |
C23H37N5O6 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[N-[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(27-22(33)34-23(3,4)5)20(31)28(16-10-8-15(13-29)9-11-16)17(19(24)30)7-6-12-26-21(25)32/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H2,24,30)(H,27,33)(H3,25,26,32)/t17-,18-/m0/s1 |
InChI-Schlüssel |
NTAKMIJAGHASRI-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



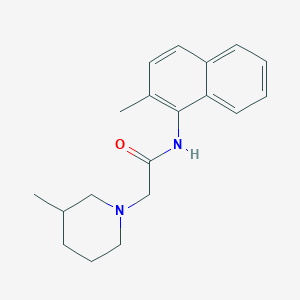

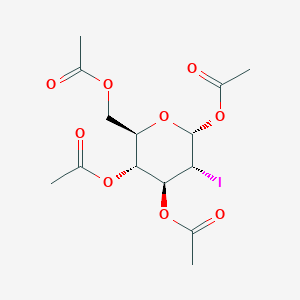
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)
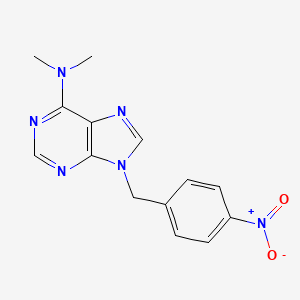
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
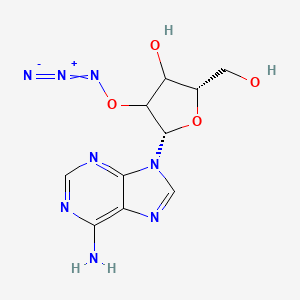
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
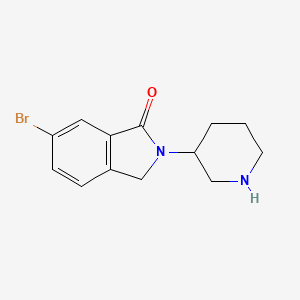

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

